REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[C:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20]C)(=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12]C>>[C:8]([O:15][C:16](=[O:22])[CH2:17][CH3:18])(=[O:14])[CH2:9][CH3:10].[C:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH3:19])(=[O:14])[CH2:9][CH2:10][CH3:11].[C:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH3:20])(=[O:14])[CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
acyl anhydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)OC(CCCCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OC(CCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)(=O)OC(CCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[C:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20]C)(=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12]C>>[C:8]([O:15][C:16](=[O:22])[CH2:17][CH3:18])(=[O:14])[CH2:9][CH3:10].[C:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH3:19])(=[O:14])[CH2:9][CH2:10][CH3:11].[C:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH3:20])(=[O:14])[CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
acyl anhydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)OC(CCCCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OC(CCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)(=O)OC(CCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[C:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20]C)(=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12]C>>[C:8]([O:15][C:16](=[O:22])[CH2:17][CH3:18])(=[O:14])[CH2:9][CH3:10].[C:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH3:19])(=[O:14])[CH2:9][CH2:10][CH3:11].[C:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH3:20])(=[O:14])[CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
acyl anhydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)OC(CCCCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OC(CCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)(=O)OC(CCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |